molecular formula C18H19FN2O3S B3002977 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide CAS No. 954713-92-9

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B3002977
CAS No.: 954713-92-9
M. Wt: 362.42
InChI Key: CSMZELNQFCVRFF-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, a fluorophenyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-13-2-8-17(9-3-13)25(23,24)20-11-14-10-18(22)21(12-14)16-6-4-15(19)5-7-16/h2-9,14,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMZELNQFCVRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonamide formation by reacting the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide
  • N-((1-(4-bromophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide
  • N-((1-(4-methylphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide

Uniqueness

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .

Biological Activity

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by:

  • Pyrrolidinone ring : Provides a cyclic framework that may influence biological interactions.
  • Fluorophenyl group : Enhances lipophilicity and may affect receptor binding.
  • Benzenesulfonamide moiety : Implicated in enzyme inhibition mechanisms.

Molecular Formula : C19H21FN2O3S
Molecular Weight : 376.45 g/mol
CAS Number : 954713-92-9

This compound primarily acts by inhibiting specific enzymes involved in critical biochemical pathways. The following mechanisms have been identified:

  • Inhibition of Dihydropteroate Synthase : Like other sulfonamides, this compound may inhibit dihydropteroate synthase, disrupting folic acid synthesis in bacteria, which is essential for DNA replication .
  • Receptor Binding : The compound has been investigated for its ability to bind to various receptors, potentially leading to altered signaling pathways that could result in therapeutic effects.

Biological Activity and Therapeutic Potential

Research has shown that this compound exhibits several biological activities:

1. Antimicrobial Activity

The compound's ability to inhibit folic acid synthesis suggests potential as an antimicrobial agent. Studies have demonstrated efficacy against various bacterial strains, although specific data on its effectiveness compared to established antibiotics is limited.

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is significant in the treatment of neurodegenerative disorders such as Parkinson's disease. In vitro studies indicated competitive inhibition with IC50 values comparable to leading MAO inhibitors .

3. Cytotoxicity Studies

Cytotoxicity assays using fibroblast cell lines have indicated that this compound exhibits lower toxicity profiles compared to other compounds in its class, suggesting a favorable therapeutic index .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated selective inhibition of MAO-B with significant potency (IC50 values <0.05 µM).
Highlighted the mechanism of action involving dihydropteroate synthase inhibition, with implications for antimicrobial therapy.
Discussed the compound's potential as a building block in drug synthesis and its applications in medicinal chemistry.

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